An In-depth Technical Guide to 2-Hydrazinylacetic Acid Hydrochloride: A Versatile Bifunctional Building Block
An In-depth Technical Guide to 2-Hydrazinylacetic Acid Hydrochloride: A Versatile Bifunctional Building Block
Abstract
This technical guide provides a comprehensive overview of 2-hydrazinylacetic acid hydrochloride (also known as hydrazinoacetic acid hydrochloride or carboxymethylhydrazine hydrochloride), a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. This document elucidates the compound's core chemical structure, physicochemical properties, and spectroscopic signature. It further details a robust laboratory-scale synthesis protocol, explores its characteristic reactivity as both a hydrazine and a carboxylic acid, and discusses its application as a foundational building block for constructing complex, biologically active heterocyclic systems. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research environment.
Introduction: The Strategic Importance of Hydrazine Derivatives
Hydrazine and its derivatives are foundational pillars in modern pharmaceutical science and medicinal chemistry.[1] The unique reactivity of the hydrazine moiety (H₂N-NH₂), a potent difunctional nucleophile, enables its incorporation into a vast array of molecular architectures, leading to compounds with significant biological activity.[2] Hydrazide-hydrazone derivatives, in particular, represent a privileged class of compounds, exhibiting a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4]
Historically, hydrazine-containing drugs like the antituberculosis agent Isoniazid and the antihypertensive medication Hydralazine have had a profound impact on human health.[1] The structural motif is integral to numerous heterocyclic ring systems frequently found in pharmaceuticals, such as pyrazoles, triazoles, and pyridazines.[1][5]
Within this context, 2-hydrazinylacetic acid hydrochloride (CAS: 32815-85-3) emerges as a particularly valuable building block. As a bifunctional molecule, it possesses both a highly reactive hydrazine group and a carboxylic acid handle. This dual functionality allows for orthogonal chemical modifications, making it an ideal starting material for the synthesis of peptidomimetics, complex heterocyclic scaffolds, and novel drug candidates.[6] This guide serves to consolidate the technical information required for its effective application in a research and development setting.
Chemical Identity and Physicochemical Properties
2-Hydrazinylacetic acid hydrochloride is the salt form of hydrazinoacetic acid, which enhances its stability and handling properties as a solid.
Structural Analysis
The molecule's structure combines the functionalities of glycine and hydrazine. The hydrochloride salt form is critical for its stability and shelf-life. In solution, the protonation state is pH-dependent. The terminal amino group of the hydrazine moiety is the most basic site, followed by the adjacent nitrogen, with the carboxylic acid being acidic. At physiological pH, the molecule likely exists as a zwitterion, with a protonated hydrazinyl group and a deprotonated carboxylate.
Diagram 1: Chemical Structure of 2-Hydrazinylacetic Acid Hydrochloride
Caption: Structure of 2-Hydrazinylacetic Acid Hydrochloride.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 32815-85-3 | [] |
| IUPAC Name | 2-hydrazinylacetic acid;hydrochloride | [] |
| Molecular Formula | C₂H₇ClN₂O₂ | [] |
| Molecular Weight | 126.54 g/mol | [] |
| Physical Form | White to off-white powder | [8] |
| Melting Point | 166-167 °C (decomposes) (for free acid) | [9] |
| Canonical SMILES | C(C(=O)O)NN.Cl | [] |
| InChI Key | ANYWNFZYMDFVLU-UHFFFAOYSA-N | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Spectroscopic Characterization (Expected)
As of the date of this guide, dedicated, publicly available experimental spectra (NMR, IR) for 2-hydrazinylacetic acid hydrochloride are not readily found in the literature. This represents a notable gap for a commercially available reagent. Therefore, this section provides an expert-level prediction of the expected spectroscopic characteristics based on the known structure and data from analogous compounds. Researchers should always acquire their own analytical data to validate the identity and purity of their materials.
¹H NMR Spectroscopy (Expected)
Solvent: D₂O The spectrum is expected to be simple. The C-H protons will appear as a singlet, while the N-H protons will exchange with the D₂O solvent and will likely not be observed or will appear as a very broad, low-intensity signal.
-
δ 3.5-3.8 ppm (singlet, 2H): This signal corresponds to the methylene protons (-CH₂-). Its chemical shift is influenced by the adjacent electron-withdrawing hydrazinyl and carboxyl groups.
-
δ 4.7 ppm (singlet, broad): This is the HDO peak from the solvent, which will also contain the exchanged acidic protons from the -COOH and -NH-NH₂ groups.
¹³C NMR Spectroscopy (Expected)
Solvent: D₂O Two signals are anticipated in the proton-decoupled ¹³C NMR spectrum.
-
δ ~50-55 ppm: Attributable to the methylene carbon (-CH₂-).
-
δ ~170-175 ppm: Attributable to the carbonyl carbon of the carboxylic acid (-COOH).
Infrared (IR) Spectroscopy (Expected)
Method: KBr pellet or ATR The IR spectrum will show characteristic absorptions for the functional groups present.
-
3400-2500 cm⁻¹ (very broad, strong): A complex and very broad absorption band characteristic of the O-H stretch of the carboxylic acid, superimposed with N-H stretching vibrations from the protonated hydrazine group (R-NH₂-NH₂⁺).
-
~1720-1740 cm⁻¹ (strong): A sharp, strong peak corresponding to the C=O stretch of the carboxylic acid.
-
~1600-1630 cm⁻¹ (medium): N-H bending (scissoring) vibrations of the amino group.
-
~1400-1440 cm⁻¹ (medium): C-O-H in-plane bending.
Synthesis and Purification
The synthesis of 2-hydrazinylacetic acid hydrochloride is most commonly achieved via the nucleophilic substitution of an α-haloacetic acid derivative with hydrazine. The following protocol is a robust and reliable laboratory-scale procedure adapted from established principles of hydrazine chemistry.[10][11]
Causality: The reaction leverages the high nucleophilicity of hydrazine to displace the halogen atom from the α-carbon of chloroacetic acid. The use of a base is critical to neutralize the initially formed HBr/HCl, preventing the protonation and deactivation of the hydrazine nucleophile. The final acidification step serves both to protonate the product for isolation as the hydrochloride salt and to quench any remaining hydrazine.
General Synthesis Workflow
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Chloroacetic acid (1.0 eq)
-
Hydrazine hydrate (80% solution, 2.2 eq)
-
Sodium hydroxide (1.0 eq)
-
Concentrated Hydrochloric Acid (~2.5 eq)
-
Deionized water
-
Ethanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of Hydrazine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (1.0 eq) in deionized water. Cool the solution to 0-5 °C in an ice-water bath. Cautiously add hydrazine hydrate (2.2 eq) to the cold NaOH solution while maintaining the temperature below 10 °C.
-
Nucleophilic Substitution: Dissolve chloroacetic acid (1.0 eq) in a minimal amount of deionized water and place it in the dropping funnel. Add the chloroacetic acid solution dropwise to the hydrazine solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by derivatizing the spots with a ninhydrin stain (hydrazine derivatives often appear yellow/orange).
-
Isolation: Cool the reaction mixture back down to 0 °C in an ice-salt bath. Slowly and carefully add concentrated hydrochloric acid until the pH of the solution is ~1-2. A white precipitate should form.
-
Purification: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, then cold ethanol, and finally diethyl ether to remove residual salts and water.
-
Drying: Dry the white crystalline solid under high vacuum at room temperature to a constant weight.
Self-Validation: The identity and purity of the final product should be confirmed by melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy, comparing the results against the expected values outlined in Section 3.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 2-hydrazinylacetic acid hydrochloride makes it a versatile synthon. Its reactivity can be directed towards either the hydrazine or the carboxylic acid moiety, often by choosing appropriate reaction conditions and protecting groups.
Reactions at the Hydrazine Moiety
The terminal -NH₂ group of the hydrazine is a potent nucleophile and is the primary site of reactivity in many reactions.
-
Hydrazone Formation: This is the most characteristic reaction of hydrazines. The compound readily condenses with aldehydes and ketones, typically under mildly acidic conditions, to form stable hydrazones. This reaction is fundamental in dynamic covalent chemistry and for linking the molecule to other scaffolds.[12]
-
Acylation: The hydrazine group can be acylated by acid chlorides or anhydrides to form acylhydrazides.
-
Heterocycle Synthesis: 2-Hydrazinylacetic acid is an excellent precursor for 5-membered heterocycles. For example, reaction with β-dicarbonyl compounds (like acetylacetone) leads to the formation of pyrazole derivatives, a core structure in many pharmaceuticals.[5]
Diagram 3: Representative Reaction - Pyrazole Synthesis
Caption: Synthesis of a pyrazole derivative from the title compound.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group can undergo standard transformations, allowing it to be used as a handle for further functionalization.
-
Esterification: The acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) under standard Fischer esterification conditions (alcohol with a catalytic amount of strong acid). This is often done to protect the acid group or to improve solubility in organic solvents.
-
Amide Bond Formation: Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), the carboxylic acid can be coupled with amines to form amides. This is particularly useful in the synthesis of peptidomimetics where the hydrazino-acetic acid unit is incorporated into a peptide backbone.[6]
Biological Significance and Role in Drug Discovery
While 2-hydrazinylacetic acid itself has limited direct therapeutic applications, its true value lies in its role as a structural component of larger, more complex molecules. The incorporation of the α-hydrazino acid motif into peptides can induce specific secondary structures, such as hydrazino turns, which can pre-organize a peptide into a conformation favorable for binding to a biological target.[4]
The ability to readily form hydrazones is also exploited in the design of prodrugs and bioconjugates. The hydrazone linkage is relatively stable at neutral pH but can be designed to be cleavable under the mildly acidic conditions found in tumor microenvironments or within cellular lysosomes, allowing for targeted drug release.
Safety and Handling
Trustworthiness: The following safety protocols are compiled from authoritative sources and must be strictly adhered to. All hydrazine derivatives should be handled as potentially toxic.[]
| Hazard Class | Description | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing/eye protection. |
| Irritation | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P264: Wash skin thoroughly after handling.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. | Use appropriate engineering controls. Wear standard personal protective equipment (PPE): lab coat, safety glasses, and nitrile gloves. |
| Storage | Store in a tightly sealed container at 2-8 °C in a dry, well-ventilated place. Keep under an inert atmosphere. | Protect from moisture and air. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | Do not dispose of down the drain. |
Conclusion
2-Hydrazinylacetic acid hydrochloride is a high-value, bifunctional building block for chemical synthesis and drug discovery. Its combination of a nucleophilic hydrazine group and a versatile carboxylic acid handle provides researchers with a powerful tool for constructing complex molecules, from novel heterocyclic scaffolds to structurally constrained peptidomimetics. While a lack of published experimental spectroscopic data necessitates rigorous in-house validation, its predictable reactivity and straightforward synthesis make it an indispensable reagent. By understanding its chemical properties, reactivity, and proper handling procedures as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
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